(4-Methoxy-1H-indazol-7-yl)boronic acid
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Overview
Description
(4-Methoxy-1H-indazol-7-yl)boronic acid is a boronic acid derivative with a methoxy group attached to the fourth position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazones with aldehydes or ketones, followed by borylation reactions using boronic acid derivatives . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for (4-Methoxy-1H-indazol-7-yl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1H-indazol-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(4-Methoxy-1H-indazol-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxy-1H-indazol-7-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes, leading to inhibition or modulation of their activity . This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-1H-indazol-5-yl)boronic acid: Similar structure but with the boronic acid group at a different position.
1H-Indazole-5-boronic acid: Lacks the methoxy group but has similar boronic acid functionality.
Indazole-4-boronic acid: Another positional isomer with the boronic acid group at the fourth position.
Uniqueness
(4-Methoxy-1H-indazol-7-yl)boronic acid is unique due to the specific positioning of the methoxy and boronic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H9BN2O3 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
(4-methoxy-1H-indazol-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-7-3-2-6(9(12)13)8-5(7)4-10-11-8/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
NWRGLDFTNUPIAF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)OC)C=NN2)(O)O |
Origin of Product |
United States |
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